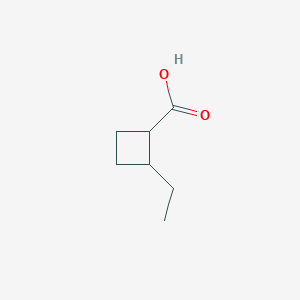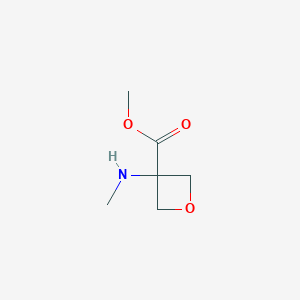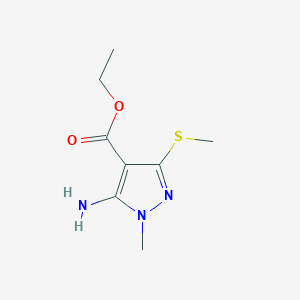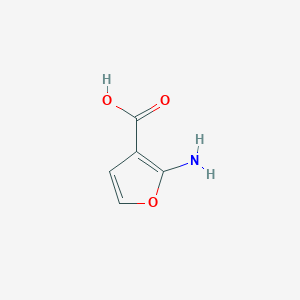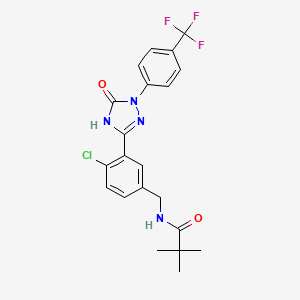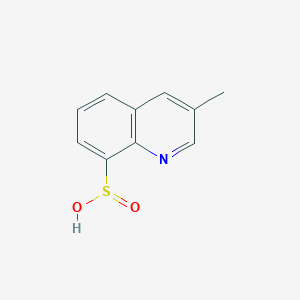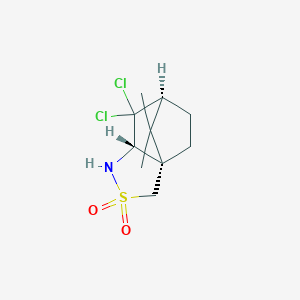
(+)-2,10-(3,3-Dichlorocamphorsultam)
Overview
Description
3,3-Dichlorocamphor is an organochlorine compound with the formula C10H14Cl2O . It is a colorless liquid with a sweet smell .
Synthesis Analysis
The synthesis of similar compounds, such as 3,3-dichloro-4,4-diaminodiphenyl methane (MOCA), involves the use of zeolites HY, Hβ and HZSM-5 in the heterogeneous synthesis from o-chloroaniline and formaldehyde .Molecular Structure Analysis
The molecular structure of 3,3-Dichlorocamphor consists of a bicyclic structure with two chlorine atoms attached .Chemical Reactions Analysis
In the case of similar compounds like 3,3-dichloro-4,4-diaminodiphenyl methane (MOCA), the synthesis involves reactions with o-chloroaniline and formaldehyde .Physical and Chemical Properties Analysis
3,3-Dichlorocamphor has a boiling point of 247.93°C and a melting point of 61.56°C .Scientific Research Applications
Asymmetric Synthesis
(+)-2,10-(3,3-Dichlorocamphorsultam) has been instrumental in the field of asymmetric synthesis. It's particularly used in the asymmetric fluorination of tertiary enolates to produce quaternary α-fluoro carbonyl compounds. This process achieves modest yield and enantiomeric excess (ee), with the highest asymmetric induction observed in certain specific reactions. This compound's utility is evident in its ability to establish absolute configuration in synthesized products, essential for the production of optically active compounds (Davis et al., 1998).
Optical Resolution and X-ray Crystallography
In the area of optical resolution and X-ray crystallography, (+)-2,10-(3,3-Dichlorocamphorsultam) serves as a useful chiral probe. It aids in the optical resolution of carboxylic acids using High-Performance Liquid Chromatography (HPLC) and assists in the determination of their absolute stereochemistry. This application is crucial for detailed structural analysis in various chemical research fields (Harada et al., 1993).
Advanced Organic Synthesis
The compound has been a key player in advanced organic synthesis, particularly in the creation of complex organic molecules. It's used in a range of reactions including alkylations, allylations, and cycloadditions, among others. This versatility makes it a powerful tool in the stereoselective construction of natural products and other compounds of interest (Heravi & Zadsirjan, 2014).
Ligand-Promoted Reactions
It's also utilized in ligand-promoted reactions, such as ruthenium-catalyzed meta C-H chlorination of arenes. In this context, (+)-2,10-(3,3-Dichlorocamphorsultam) acts as a novel chlorinating agent, contributing significantly to the efficacy and selectivity of the reaction (Fan et al., 2018).
Properties
IUPAC Name |
(1S,5S,7S)-6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3/t6-,7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOSROXPRXLJK-ACLDMZEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


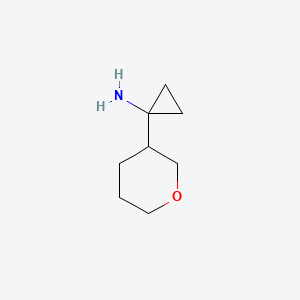



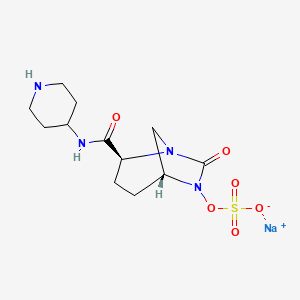
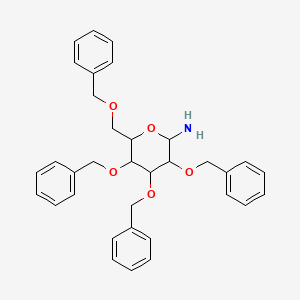
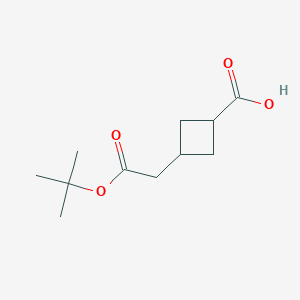
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
